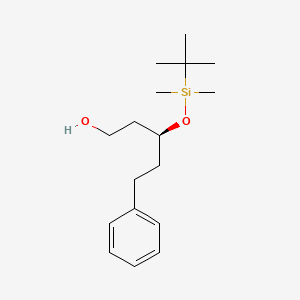
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is a chiral alcohol compound that features a tert-butyldimethylsiloxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield alkanes.
Scientific Research Applications
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, which can influence the reactivity and selectivity of the compound in various reactions. The phenyl group can participate in π-π interactions, further affecting the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: A carboxamide protecting group that can be removed under mild basic or strongly acidic conditions.
N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole: Used in asymmetric synthesis and known for its versatility.
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both a silyl ether and a phenyl group. These structural features confer distinct reactivity and selectivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C17H30O2Si |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentan-1-ol |
InChI |
InChI=1S/C17H30O2Si/c1-17(2,3)20(4,5)19-16(13-14-18)12-11-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3/t16-/m0/s1 |
InChI Key |
FWOSUYGUMQKGTN-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CCO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)



![n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid](/img/structure/B8379717.png)
![5-Iodo-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8379725.png)
![[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester](/img/structure/B8379737.png)





